molecular formula C9H12N2O4 B8703783 2-(2-Aminoethoxy)-4-nitroanisole

2-(2-Aminoethoxy)-4-nitroanisole

Cat. No. B8703783
M. Wt: 212.20 g/mol
InChI Key: PBNFUFMVSWAELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethoxy)-4-nitroanisole is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Aminoethoxy)-4-nitroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminoethoxy)-4-nitroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Aminoethoxy)-4-nitroanisole

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-(2-methoxy-5-nitrophenoxy)ethanamine

InChI

InChI=1S/C9H12N2O4/c1-14-8-3-2-7(11(12)13)6-9(8)15-5-4-10/h2-3,6H,4-5,10H2,1H3

InChI Key

PBNFUFMVSWAELL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium borohydride (0.55 g, 0.015 mole) in dry THF (50 ml) at 0° C., under an argon atmosphere, was added boron trifluoride etherate (2.4 ml, 0.02 mole) dropwise. After addition was completed the mixture was left to stir for 1 hour at room temperature and then a solution of 2-cyanomethoxy-4-nitroanisole (D8 1.0 g, 0,0048 mole) in dry THF (50 ml) was added and the mixture heated under reflux for 1 hour. The mixture was treated with saturated aqueous NaHCO3 solution until effervescence had ceased and then concentrated in vacuo. The residue was treated with water and extracted with dichloromethane. The combined organic extracts were dried and concentrated in vacuo to give the title compound (1.0 g, 100%).
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

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